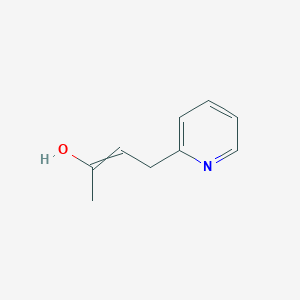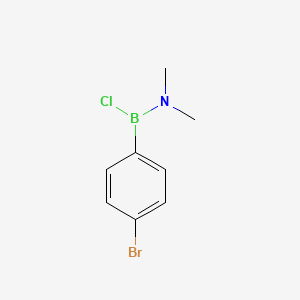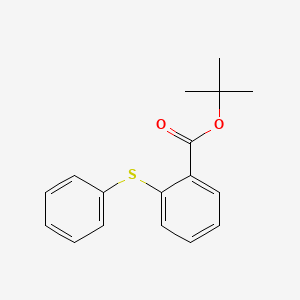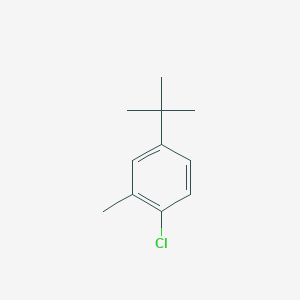![molecular formula C9H8N2O3S B14591108 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione CAS No. 61081-71-8](/img/structure/B14591108.png)
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring The presence of sulfur in the thiopyrano ring adds to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione typically involves a multicomponent reaction. One common method is the Knoevenagel-Michael cyclocondensation reaction. This method uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, using Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst under visible light-mediated conditions .
Industrial Production Methods
For industrial-scale production, the reaction can be scaled up to gram quantities. The use of non-metallic organic dyes like Na2 eosin Y is advantageous due to their affordability, availability, and ecological benefits. The reaction conditions are optimized to ensure high yields, energy efficiency, and operational simplicity, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine derivatives.
科学的研究の応用
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The exact mechanism of action of 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and antifungal effects.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the fused ring structure.
Pyrimido[4,5-d]pyrimidine: Another related compound with a different fusion pattern of the pyrimidine rings.
Pyrazolo[3,4-d]pyrimidine: This compound includes a pyrazole ring fused to the pyrimidine core.
Uniqueness
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is unique due to the presence of the thiopyrano ring, which imparts distinct chemical properties and potential biological activities. Its sulfur-containing structure differentiates it from other pyrimidine derivatives, making it a valuable compound for various applications.
特性
CAS番号 |
61081-71-8 |
|---|---|
分子式 |
C9H8N2O3S |
分子量 |
224.24 g/mol |
IUPAC名 |
1,3-dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C9H8N2O3S/c1-10-7(13)6-5(12)3-4-15-8(6)11(2)9(10)14/h3-4H,1-2H3 |
InChIキー |
FVBUSSHMTDYWOR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)C=CS2)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
phosphanium thiocyanate](/img/structure/B14591053.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)

![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)




